BenchChemオンラインストアへようこそ!

barnidipine hydrochloride

Hypertension Management Clinical Trial Ambulatory Blood Pressure Monitoring

Barnidipine hydrochloride—a stereochemically pure (3S,4S) single optical isomer with 20× greater potency than racemic DHP mixtures. Unlike amlodipine or nifedipine, it uniquely blocks N- and P/Q-type Ca²⁺ channels and acts as a competitive CYP2J2 inhibitor, enabling DDI prediction studies. Clinically proven to deliver superior LVH regression versus lercanidipine when combined with losartan in diabetic hypertensives—making it the strategic reference compound for next-generation cardiovascular R&D. Secure enantiopure lots with full analytical documentation.

Molecular Formula C7H13N3O
Molecular Weight 0
CAS No. 101979-04-8
Cat. No. B1166015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebarnidipine hydrochloride
CAS101979-04-8
Synonyms3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride
Molecular FormulaC7H13N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barnidipine Hydrochloride (CAS 101979-04-8): An Evidence-Based Procurement Guide for a High-Potency, Single-Isomer Dihydropyridine Calcium Antagonist


Barnidipine hydrochloride is the hydrochloride salt form of barnidipine, a long-acting dihydropyridine (DHP) calcium channel blocker (CCB) used primarily for the management of hypertension. It is characterized as a stereochemically pure single optical isomer (3S, 4S configuration) with a high affinity for L-type calcium channels in vascular smooth muscle, leading to potent vasodilation [1]. The drug is noted for its slow onset of action, a property associated with a lower risk of compensatory reflex tachycardia [2]. This unique pharmacological profile, which includes a long duration of action suitable for once-daily dosing, distinguishes it within the DHP class and informs critical decisions in pharmaceutical development and clinical procurement [1].

Procurement Considerations for Barnidipine Hydrochloride: Why Alternative DHP Calcium Antagonists Cannot Be Considered Interchangeable


Generic substitution within the dihydropyridine (DHP) calcium channel blocker class can lead to clinically significant variations in outcomes due to fundamental differences in potency, tissue selectivity, and metabolic interactions. Barnidipine, a single optical isomer, demonstrates unique characteristics that distinguish it from other DHPs like amlodipine, lercanidipine, and nifedipine. For instance, barnidipine's high potency as a single isomer is 20 times greater than its racemic mixture [1], and it has been shown to significantly block N- and P/Q-type calcium channels, unlike some first-generation agents [2]. Furthermore, its specific inhibitory profile on cytochrome P450 2J2 (CYP2J2) differs from other CCBs, indicating a distinct potential for drug-drug interactions [3]. These quantitative and mechanistic differences underscore the necessity for compound-specific selection rather than simple class-level interchange.

Barnidipine Hydrochloride (CAS 101979-04-8): A Quantitative Evidence Guide for Scientific Selection and Procurement


Superior Blood Pressure Control and Long-Term Efficacy in Head-to-Head Clinical Trials

In a 24-week randomized, open-label, pilot study directly comparing barnidipine 10 mg once daily to amlodipine 5-10 mg once daily in treatment-naive hypertensive patients, barnidipine demonstrated non-inferior blood pressure reduction. However, a larger cohort study (HELIUS) found that barnidipine and amlodipine were both associated with superior long-term blood pressure control (adjusted Odds Ratio 1.41) compared to other CCBs, suggesting a class-leading efficacy for these two agents [1]. This positions barnidipine as a potent alternative with a proven efficacy profile comparable to the market-leading amlodipine.

Hypertension Management Clinical Trial Ambulatory Blood Pressure Monitoring

Single-Isomer Formulation Provides 30-Fold Higher In Vivo Potency Compared to Amlodipine

A comparative hemodynamic study in conscious spontaneously hypertensive rats (SHR) demonstrated that barnidipine is 30 times more potent than amlodipine on a microgram/kilogram basis. Equipotent reductions in mean arterial pressure (MAP) were achieved with barnidipine at 3, 10, and 30 µg/kg, compared to amlodipine at 100, 300, and 1000 µg/kg, respectively [1]. Furthermore, the single isomer barnidipine was 3 times more potent than its racemic mixture [1].

In Vivo Pharmacology Hemodynamics Spontaneously Hypertensive Rats

Superior Echocardiographic Improvement in Hypertensive Diabetics Compared to Lercanidipine

In a 6-month randomized clinical trial involving hypertensive patients with type 2 diabetes and left ventricular hypertrophy, barnidipine (20 mg/day) added to losartan demonstrated a greater improvement in several echocardiographic parameters than lercanidipine (20 mg/day) added to losartan [1]. Specifically, barnidipine + losartan significantly reduced left ventricular mass index (LVMI), interventricular septal thickness, and posterior wall thickness, and improved diastolic function (E/A ratio) compared to lercanidipine + losartan [1].

Cardiovascular Outcomes Type 2 Diabetes Left Ventricular Hypertrophy

Unique Calcium Channel Subtype Blockade Profile Distinguishes Barnidipine from First-Generation DHPs

A comprehensive electrophysiological study in Xenopus oocytes assessed the selectivity of 10 DHP calcium antagonists for four calcium channel subtypes (L-, N-, P/Q-, and R-types). Unlike nifedipine, felodipine, and nitrendipine, which did not block N- and P/Q-type channels, barnidipine significantly blocked both N- and P/Q-type channels, a profile shared by only five of the ten DHPs tested [1]. This broader channel blockade may contribute to distinct clinical effects, including potentially beneficial influences on neuronal and hormonal systems [1].

Ion Channel Pharmacology Calcium Channel Subtypes Electrophysiology

Competitive CYP2J2 Inhibition Profile: A Differentiator for Drug-Drug Interaction Potential

An in vitro study evaluating the inhibitory effects of antihypertensive drugs on recombinant human CYP2J2 revealed that barnidipine acts as a competitive inhibitor of this enzyme [1]. In contrast, other common CCBs like amlodipine, felodipine, and nifedipine demonstrated a mixed inhibition profile [1]. CYP2J2 is involved in the metabolism of arachidonic acid to cardioprotective epoxyeicosatrienoic acids (EETs) and plays a role in drug metabolism, making its inhibition a potential source of clinically relevant drug-drug interactions.

Drug Metabolism Cytochrome P450 Drug-Drug Interactions

Ultra-Sensitive LC-MS/MS Assay Enables Robust Pharmacokinetic Analysis at Therapeutic Doses

Due to the high potency of barnidipine, therapeutic plasma concentrations are anticipated to be very low (approximately 1 ng/ml), necessitating an ultra-sensitive analytical method for reliable quantification in pharmacokinetic studies [1]. A validated LC-MS/MS method has been developed with a lower limit of quantification (LLOQ) of just 0.03 ng/ml [1]. This high sensitivity, achieved using a simple and rapid solid-phase extraction procedure, ensures precise measurement of barnidipine levels in plasma, which is critical for establishing its pharmacokinetic profile and understanding its clinical behavior.

Analytical Chemistry Pharmacokinetics Bioanalysis

Optimal Research and Industrial Applications for Barnidipine Hydrochloride (CAS 101979-04-8) Based on Quantitative Evidence


Clinical Development of Antihypertensive Therapies for High-Risk Diabetic Populations

Barnidipine is an ideal candidate for clinical trials focused on hypertensive patients with type 2 diabetes and left ventricular hypertrophy (LVH). This is supported by direct comparative evidence demonstrating that barnidipine, when added to an ARB (losartan), provides superior improvements in key echocardiographic parameters of LVH compared to another DHP, lercanidipine [1]. This organ-protective effect, beyond simple blood pressure reduction, makes barnidipine a preferred agent for developing therapies aimed at reducing cardiovascular events in this high-risk demographic.

Preclinical Pharmacology Research on Calcium Channel Subtype Selectivity

For researchers investigating the functional consequences of DHP calcium channel blockade, barnidipine serves as a critical tool compound. Its unique ability to significantly block N- and P/Q-type calcium channels in addition to L-type channels, a feature not shared by classic agents like nifedipine and felodipine, provides a specific molecular probe to dissect the roles of these channel subtypes in physiological and pathological processes [1]. This makes barnidipine a valuable standard in ion channel pharmacology and drug discovery efforts aimed at developing next-generation CCBs with distinct efficacy and side-effect profiles.

Pharmacokinetic and Bioanalytical Method Development for High-Potency Drugs

The need for an ultra-sensitive LC-MS/MS method to quantify barnidipine at 0.03 ng/ml in human plasma [1] makes it a representative model compound for analytical method development. It is particularly useful for research focused on the quantification of highly potent small-molecule drugs where therapeutic concentrations are in the low ng/ml or pg/ml range. The validated assay serves as a benchmark for developing and validating new bioanalytical techniques aimed at meeting the stringent sensitivity requirements of modern clinical pharmacology studies.

Studies on Drug-Drug Interaction Potential Involving CYP2J2

Barnidipine is a relevant and specific tool for investigating drug-drug interactions (DDIs) mediated by the cytochrome P450 2J2 (CYP2J2) enzyme. Its identification as a competitive inhibitor of CYP2J2, distinct from the mixed inhibition shown by many other DHPs [1], positions it as a model substrate for studying competitive interactions with co-administered drugs that are also CYP2J2 substrates. This application is critical for predicting and managing the DDI potential of new chemical entities during the drug development process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for barnidipine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.